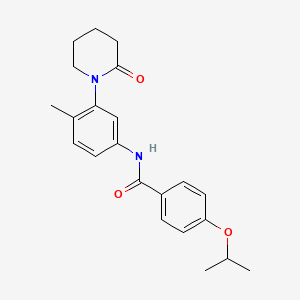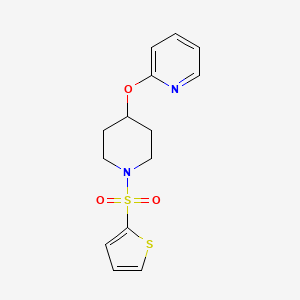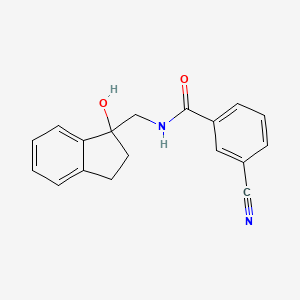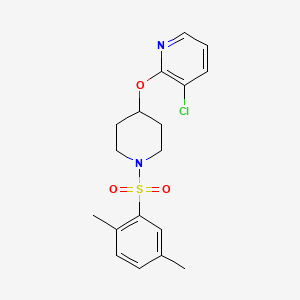
4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as MMPIP, is a small molecule that has been extensively studied for its potential therapeutic applications. MMPIP belongs to the class of piperidine compounds and has been shown to interact with the metabotropic glutamate receptor subtype 7 (mGluR7), a member of the G-protein coupled receptor family.
科学的研究の応用
Anti-acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and alkyl or phenyl groups at specific positions significantly enhanced activity. One compound exhibited substantial inhibitory effects on AChE, showing promise as an antidementia agent Sugimoto et al., 1990.
Anti-Cancer Potential
Soni et al. (2015) designed and synthesized novel quinuclidinone derivatives as potential anti-cancer agents. These compounds showed potent anti-cancer activity against various cancer cell lines, indicating their potential in cancer therapy Soni et al., 2015.
Histone Deacetylase Inhibition
Zhou et al. (2008) reported on the synthesis and biological evaluation of a compound that selectively inhibits certain histone deacetylases (HDACs), showing significant anti-tumor activity and highlighting its potential as an anticancer drug Zhou et al., 2008.
Antioxidant and Antimicrobial Properties
Dai et al. (2016) investigated novel hydroxypyridinone derivatives for their potential as shrimp preservatives, finding strong tyrosinase inhibitory and antimicrobial activities. These compounds also possessed antioxidant properties, suggesting their utility in food preservation Dai et al., 2016.
Polymer Material Synthesis
Summers and Quirk (1998) described the synthesis of aromatic amide and carboxyl-functionalized polymers, demonstrating the potential applications of these materials in various industrial and technological fields Summers & Quirk, 1998.
特性
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)27-19-11-8-17(9-12-19)22(26)23-18-10-7-16(3)20(14-18)24-13-5-4-6-21(24)25/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAFCOCGWRQTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2649829.png)

![Acetic acid, 2-[(cycloheptylideneamino)oxy]-](/img/structure/B2649831.png)
![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2649832.png)
![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2649833.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide](/img/structure/B2649835.png)

![(2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2649838.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2649842.png)
![2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2649843.png)

